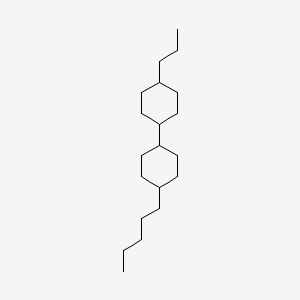

(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)

Description

“(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)” is a bicyclic hydrocarbon with the molecular formula C₂₀H₃₆ and a molecular weight of 276.51 g/mol. It features two cyclohexane rings connected by a single bond, with a pentyl group (-C₅H₁₁) at the 4-position of one ring and a propyl group (-C₃H₇) at the 4'-position of the other. This compound is primarily used in materials science and organic synthesis, particularly in the development of liquid crystal (LC) monomers and intermediates for functionalized derivatives . Its stereochemical configuration (trans,trans) ensures rigidity and planar alignment, making it relevant for applications requiring stable mesophases .

Properties

IUPAC Name |

1-pentyl-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKBFMGDZIYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620974 | |

| Record name | (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92263-41-7 | |

| Record name | (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Pentyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coupling of Cyclohexane Derivatives

The primary synthetic approach to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) involves the coupling of two suitably substituted cyclohexane derivatives. This can be achieved through:

Suzuki-Miyaura Cross-Coupling: Using boronic acid derivatives of cyclohexane and halogenated cyclohexane precursors under palladium catalysis (e.g., Pd(PPh₃)₄) to form the bi(cyclohexane) linkage with control over stereochemistry.

Friedel-Crafts Alkylation: Alkylation of cyclohexane rings with alkyl halides under Lewis acid catalysis, although this method requires careful control to avoid isomerization and side reactions.

Hydrogenation of Precursors

Another common method is the catalytic hydrogenation of diene or alkyne precursors that contain the desired substituents. This process typically uses:

Catalysts: Palladium on carbon (Pd/C) or platinum catalysts.

Conditions: Elevated hydrogen pressure and temperature to ensure complete saturation and favor the trans,trans stereochemistry.

This method is advantageous for producing the trans configuration due to thermodynamic stability under hydrogenation conditions.

Preparation of Key Intermediates

A notable intermediate is trans-4-(trans-4-propylcyclohexyl)cyclohexylmethyltriphenylphosphine iodide, which can be synthesized by reacting trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide with triphenylphosphine. This intermediate is then used in further transformations to build the bi(cyclohexane) structure with the correct stereochemistry.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and environmental impact:

Continuous Flow Reactors: Employed to maintain precise control over reaction parameters such as temperature, pressure, and residence time, improving yield and stereochemical purity.

Green Chemistry Principles: Use of environmentally benign solvents like ethanol or water, and recyclable catalysts to minimize waste and toxicity.

Purification: Techniques such as silica gel chromatography and recrystallization are used to isolate the pure trans,trans isomer.

Analytical Techniques for Stereochemical Purity

Ensuring the trans,trans configuration and high purity involves:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and purity | Analysis of coupling constants (J-values) to distinguish axial/equatorial protons; trans-diaxial protons show J = 10–12 Hz |

| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric resolution | Use of chiral columns (e.g., β-cyclodextrin) to achieve >98% purity |

| X-ray Crystallography | Absolute configuration determination | Crystallographic analysis of crystalline derivatives |

Detailed Preparation Procedure Example

Based on patent literature and research data, a representative preparation method includes:

Synthesis of trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide:

- React cyclohexyl iodide derivative with propyl substituent under controlled conditions.

Formation of triphenylphosphine intermediate:

- React the iodide with triphenylphosphine in a solvent such as toluene.

- Stir and reflux to form the phosphonium salt.

-

- The phosphonium salt is subjected to further reactions (e.g., Wittig-type or coupling reactions) to form the bi(cyclohexane) structure.

- The reaction mixture is poured into water, extracted with toluene, washed with saturated sodium chloride solution, and dried.

- The crude product is purified by silica gel chromatography and recrystallization.

-

- The product may be hydrogenated over Pd/C under high pressure to ensure saturation and trans stereochemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, boronic acids, halides | Mild temperature, inert atmosphere | High regio- and stereoselectivity | Requires pre-functionalized substrates |

| Friedel-Crafts Alkylation | Alkyl halides, Lewis acids | Acidic conditions, moderate temp | Simple reagents | Risk of isomerization, side reactions |

| Catalytic Hydrogenation | Pd/C, H₂ gas | High pressure, elevated temp | Favors trans stereochemistry | Requires unsaturated precursors |

| Phosphonium Salt Intermediate | Triphenylphosphine, iodides | Reflux in toluene | Enables stereospecific coupling | Multi-step synthesis |

Research Findings on Preparation Optimization

Stereochemical Control: Studies emphasize the importance of reaction conditions such as temperature, solvent polarity, and catalyst choice to maximize trans,trans isomer formation and minimize cis isomers.

Purity Verification: Analytical methods like NMR and chiral chromatography are critical to confirm stereochemical purity, with >98% purity considered acceptable for research and industrial applications.

Environmental Considerations: Recent research advocates for greener solvents and recyclable catalysts to reduce environmental impact without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst to further reduce any unsaturated bonds.

Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the cyclohexane rings using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated cyclohexane derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is C20H38, with a molecular weight of approximately 278.5 g/mol. The compound features two cyclohexane rings linked by a single bond, with pentyl and propyl groups attached. The trans configuration contributes to its stability and reduced steric hindrance compared to its cis counterparts.

Chemistry

- Model Compound : This compound serves as a model for studying stereoisomerism and conformational analysis in organic chemistry.

- Synthesis : It is utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Biology

- Biological Activity : Research indicates that (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Neuroprotective Effects : Studies have shown its potential neuroprotective properties in models of neurodegeneration. For instance, it may modulate neurotransmitter systems involved in cognitive function.

| Study | Cell Line | Observed Effect |

|---|---|---|

| Zhang et al. (2023) | SH-SY5Y | Reduced apoptosis under oxidative stress |

| Jovanović et al. (2022) | PC12 | Enhanced neuronal survival in hypoxic conditions |

Medicine

- Drug Development : Due to its structural features and biological activity, the compound is being investigated for potential therapeutic applications in treating neurodegenerative diseases and cancer.

| Study | Model Organism | Key Findings |

|---|---|---|

| Franco et al. (2021) | C57BL/6 Mice | Improved cognitive function in memory tasks |

| Zhao et al. (2020) | Rat Model | Reduction in neuroinflammation markers |

Types of Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction : Reduction reactions can be performed using hydrogen gas with a catalyst to further reduce unsaturated bonds.

- Substitution : Halogenation reactions can occur at the cyclohexane rings.

Common Reagents and Conditions

- Oxidation : Potassium permanganate in alkaline medium.

- Reduction : Hydrogen gas with palladium on carbon catalyst.

- Substitution : Bromine in the presence of light or a radical initiator.

Similar Compounds

| Compound | Configuration | Unique Properties |

|---|---|---|

| (cis,cis)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) | Cis | Different steric and electronic properties |

| (trans,trans)-4-Methyl-4'-propyl-1,1'-bi(cyclohexane) | Trans | Similar structure but different alkyl substituent |

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through its cyclohexane rings. The trans configuration allows for specific binding interactions with enzymes or receptors, potentially leading to biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Observations :

- Vinyl vs. Propyl : The vinyl-substituted analog (C₁₉H₃₄) exhibits lower molecular weight and higher reactivity due to the unsaturated bond, enabling functionalization via hydroamination (e.g., synthesis of sulfonamide derivatives with 42% yield) .

- Ethoxy Substitution : Introducing an ethoxy group (C₁₇H₃₂O) increases polarity, altering solubility and phase behavior. However, this compound is classified as Acute Toxicity Category 4 (oral) and Skin/Irritant Category 2 , requiring stringent handling protocols .

- Fluorinated Derivatives : The trifluorophenyl analog (C₂₃H₃₃F₃) demonstrates enhanced thermal stability and electron-withdrawing properties, making it suitable for OLEDs and advanced LC displays .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic compound characterized by its unique trans configuration, which influences its biological activity and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is C20H38, with a molecular weight of approximately 278.5 g/mol. The compound consists of two cyclohexane rings linked by a single bond, with pentyl and propyl groups attached to the cyclohexane moieties. The trans configuration contributes to its stability and reduced steric hindrance compared to its cis counterparts .

Interaction with Biological Targets

The biological activity of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is believed to arise from its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its lipophilic nature suggests that it can easily penetrate cell membranes, influencing intracellular processes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates potential for significant absorption and distribution within biological systems. Its lipophilicity may enhance bioavailability and enable interaction with lipid membranes and proteins .

Biological Activity

Research has indicated that (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) exhibits various biological activities:

- Neuroprotective Effects : Studies have explored the neuroprotective properties of this compound in models of neurodegeneration. For instance, it has been shown to modulate neurotransmitter systems potentially involved in cognitive function .

- Antioxidant Activity : Preliminary findings suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

- Potential as a Drug Candidate : Due to its structural features and biological activity, (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is being investigated for its potential use in drug development for conditions such as neurodegenerative diseases and cancer .

In Vitro Studies

A series of in vitro studies have demonstrated the effects of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) on neuronal cell lines. For example:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Zhang et al. (2023) | SH-SY5Y | Reduced apoptosis under oxidative stress conditions |

| Jovanović et al. (2022) | PC12 | Enhanced neuronal survival in hypoxic conditions |

These studies highlight the compound's potential protective effects against oxidative stress-induced damage.

In Vivo Studies

In vivo studies have further elucidated the biological activity of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane):

| Study | Model Organism | Key Findings |

|---|---|---|

| Franco et al. (2021) | C57BL/6 Mice | Improved cognitive function in memory tasks |

| Zhao et al. (2020) | Rat Model | Reduction in neuroinflammation markers |

These findings suggest that the compound may have therapeutic implications for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (trans,trans)-4-pentyl-4'-propyl-1,1'-bi(cyclohexane) with high stereochemical purity?

- Methodological Answer : A common approach involves coupling cyclohexane derivatives via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, leveraging steric effects to enforce trans,trans stereochemistry. For example, carboxylate ester intermediates (e.g., 4-(trans-4-pentylcyclohexyl)phenyl carboxylates) can act as precursors, with catalytic systems like Pd(PPh₃)₄ enhancing regioselectivity . Stereochemical purity is verified via GC (>98% purity criteria) and NMR (axial vs. equatorial proton splitting patterns) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation or photodegradation. Use PPE (gloves, goggles) during handling, as structurally similar bi(cyclohexane) derivatives may cause skin/eye irritation . Avoid aqueous environments unless solubility data confirm stability .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : Analyze coupling constants (J-values) for axial/equatorial proton environments in cyclohexane rings (e.g., J = 10–12 Hz for trans-diaxial protons) .

- HPLC/GC : Use chiral columns (e.g., β-cyclodextrin) to resolve enantiomers, with purity thresholds >98% .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy, fluorophenyl) on the bi(cyclohexane) core influence its reactivity in catalytic applications?

- Methodological Answer : Electron-withdrawing groups (e.g., fluorine) reduce electron density at the cyclohexane ring, altering regioselectivity in electrophilic substitutions. For instance, 3,4,5-trifluoro derivatives exhibit enhanced stability in cross-coupling reactions due to decreased steric hindrance and improved π-π stacking . Computational modeling (DFT) can predict substituent effects on transition states .

Q. What methodologies address low yields in cross-coupling reactions involving bulky bi(cyclohexane) substrates?

- Methodological Answer : Optimize catalytic systems using bulky ligands (e.g., SPhos) to prevent catalyst poisoning. For example, Pd(OAc)₂ with SPhos increases turnover in Suzuki-Miyaura reactions of sterically hindered biphenyl derivatives . Solvent screening (e.g., toluene vs. DMF) and microwave-assisted heating (100–120°C) also improve reaction efficiency .

Q. How can researchers perform comparative conformational analysis between (trans,trans)-4-pentyl-4'-propyl-1,1'-bi(cyclohexane) and its fluorinated analogs?

- Methodological Answer :

- Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures to quantify energy barriers (ΔG‡) for chair-chair interconversion .

- MD simulations : Compare steric effects of fluorine vs. alkyl substituents on torsional angles and van der Waals interactions .

- Thermal analysis (DSC) : Correlate melting points with substituent-induced rigidity (e.g., fluorinated derivatives melt 20–30°C higher due to enhanced crystallinity) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles of structurally similar bi(cyclohexane) compounds?

- Methodological Answer : Cross-reference hazard classifications (e.g., GHS vs. OSHA) and experimental conditions. For example, while 4-propyl-4'-vinyl derivatives are labeled "no known hazard" , ethoxy analogs are classified as acute toxins due to metabolic activation pathways . Validate via in vitro assays (e.g., Ames test for mutagenicity) and adjust safety protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.